Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate
Overview
Description
Scientific Research Applications
Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of modified peptides and self-organizing foldameric structures with increased activity and stability . In biology and medicine, it exhibits potential antifungal activity and can be used in drug research . Additionally, its unique structure makes it valuable in the development of new materials and industrial processes .
Safety and Hazards
Ethyl cis-2-Aminocyclopentanecarboxylate is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with eyes, rinse cautiously with water for several minutes . If swallowed, never give anything by mouth to an unconscious person and consult a physician .
Future Directions
The future directions for Ethyl cis-2-Aminocyclopentanecarboxylate involve its use in green strategies for the preparation of enantiomeric 5–8-membered carbocyclic β-amino acid derivatives . These strategies involve the use of Candida antarctica lipase B-catalyzed hydrolysis in green organic media, under solvent-free and ball-milling conditions .
Mechanism of Action
Mode of Action
It’s likely that the compound interacts with its target in a specific manner, leading to changes at the molecular level
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate . These factors may include pH, temperature, and the presence of other molecules in the environment.
Preparation Methods
The synthesis of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate can be achieved through several methods. One notable approach involves the Candida antarctica lipase B-catalyzed hydrolysis of carbocyclic 5–8-membered cis β-amino esters in green organic media, under solvent-free and ball-milling conditions . This method offers high enantioselectivity and good chemical yields. Industrial production methods often involve similar enzymatic processes to ensure high purity and efficiency .
Chemical Reactions Analysis
Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Comparison with Similar Compounds
Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate can be compared with other similar compounds, such as cispentacin and icofungipen, which also exhibit antifungal activity . These compounds share structural similarities but differ in their specific chemical properties and biological activities. The unique enantioselectivity and stability of this compound make it a valuable compound for various applications .
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties and wide range of reactions make it a valuable tool for chemists, biologists, and medical researchers alike.
Properties
IUPAC Name |
ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCJYTRMZBPEEO-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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